Gsk peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

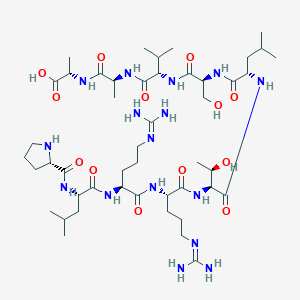

Gsk peptide, also known as this compound, is a useful research compound. Its molecular formula is C47H86N16O13 and its molecular weight is 1083.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diabetes Management

GSK has developed several glucagon-like peptide-1 (GLP-1) receptor agonists, including albiglutide and GSK2374697, which are pivotal in managing type 2 diabetes.

- Albiglutide : Albiglutide is a once-weekly GLP-1 receptor agonist that demonstrated significant cardiovascular benefits in patients with type 2 diabetes. The Harmony Outcomes study showed that albiglutide reduced the risk of major adverse cardiovascular events in this population, highlighting its efficacy beyond glycemic control .

- GSK2374697 : This long-duration GLP-1 receptor agonist was investigated for its effects on postprandial GLP-1 and peptide YY (PYY) levels. In clinical trials, it effectively reduced these levels in both normal and obese subjects, suggesting its potential role in appetite regulation and metabolic control .

Cardiovascular Health

GSK's peptides also target cardiovascular conditions. The results from the Harmony Outcomes study indicate that albiglutide not only aids in glycemic control but also contributes to cardiovascular safety and efficacy, making it a dual-action therapeutic agent .

Infectious Diseases

GSK1322322 is a peptide deformylase (PDF) inhibitor developed for treating acute bacterial infections. It has shown potent antibacterial activity against various resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. Clinical studies indicated that GSK1322322 inhibited bacterial growth at low concentrations, suggesting its potential as an effective treatment option for serious infections .

Half-Life Extension Platform

The AlbudAb™ platform developed by GSK enhances the pharmacokinetics of peptides by extending their half-life. This technology allows for less frequent dosing while maintaining therapeutic efficacy. The platform involves the covalent attachment of peptides to a human domain antibody that binds to serum albumin, thus preventing renal clearance .

Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)

Recent studies have explored peptides that inhibit GSK-3β, a key enzyme involved in Alzheimer's disease pathology. Kappa casein-derived peptides have been identified as potential inhibitors, demonstrating promising interactions that stabilize the enzyme's structure and reduce its activity . This approach highlights the versatility of peptide applications beyond traditional therapeutic areas.

Table 1: Summary of GSK Peptides and Their Applications

Table 2: Clinical Trial Results for Albiglutide

| Study Name | Population | Primary Outcome | Result |

|---|---|---|---|

| Harmony Outcomes | Type 2 Diabetes patients with CV disease | Major adverse cardiovascular events reduction | Statistically significant reduction |

Case Study: Albiglutide in Cardiovascular Risk Reduction

In the Harmony Outcomes study, over 4,500 participants were evaluated to assess the impact of albiglutide on cardiovascular outcomes. The study demonstrated a significant reduction in major adverse cardiovascular events compared to placebo, underscoring the importance of GLP-1 receptor agonists in managing diabetes with concurrent cardiovascular risks.

Case Study: Efficacy of GSK1322322

Clinical trials involving GSK1322322 showed high efficacy rates against various strains of bacteria resistant to multiple antibiotics. The compound was particularly effective at concentrations as low as 1 μg/ml against S. pneumoniae, indicating its potential role as a frontline treatment for acute bacterial infections .

Análisis De Reacciones Químicas

Inhibitory Mechanisms of GSK-3 Peptides

Structural Interactions with GSK-3

Inhibitory peptides (e.g., LRP6 motifs or phosphorylated N-terminal peptides) bind to GSK-3’s substrate-binding pocket, triggering conformational changes:

-

C-Loop Remodeling : The C-loop (residues 92–94) shifts by 8.5 Å , clamping onto the peptide backbone .

-

Key Interactions :

Computational Design of GSK-3β Inhibitors

Peptide Library Screening and Dynamics

A study on kappa-casein-derived peptides identified LRFFVAPFPE (IP8) as a top inhibitor via docking and molecular dynamics (MD):

| Parameter | Apo GSK-3β | MP31-Bound GSK-3β |

|---|---|---|

| RMSD (Å) | High fluctuations | Reduced fluctuations (~0.5 Å) |

| Rg (nm²) | Extended conformation | Compact structure (181.68 nm²) |

Phosphorylation Pathways in Inhibitory Peptides

IKK-Activated GSK-3β Inhibitory Peptide (IAGIP)

The IAGIP peptide undergoes phosphorylation to inhibit GSK-3β:

Propiedades

Número CAS |

99278-03-2 |

|---|---|

Fórmula molecular |

C47H86N16O13 |

Peso molecular |

1083.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C47H86N16O13/c1-22(2)19-31(59-37(67)28-13-10-16-52-28)40(70)58-29(14-11-17-53-46(48)49)38(68)57-30(15-12-18-54-47(50)51)39(69)63-35(27(9)65)44(74)60-32(20-23(3)4)41(71)61-33(21-64)42(72)62-34(24(5)6)43(73)55-25(7)36(66)56-26(8)45(75)76/h22-35,52,64-65H,10-21H2,1-9H3,(H,55,73)(H,56,66)(H,57,68)(H,58,70)(H,59,67)(H,60,74)(H,61,71)(H,62,72)(H,63,69)(H,75,76)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clave InChI |

RAXBNPHSJQAKOG-SOGCEIGASA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |

Secuencia |

PLRRTLSVAA |

Sinónimos |

GSK peptide Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.